molecular formula C12H10O5 B11877566 7-Hydroxy-2-methyl-4-oxo-4H-1-benzopyran-5-acetic acid CAS No. 94356-34-0

7-Hydroxy-2-methyl-4-oxo-4H-1-benzopyran-5-acetic acid

Cat. No.: B11877566
CAS No.: 94356-34-0
M. Wt: 234.20 g/mol
InChI Key: AWGUDSPRBOCEJK-UHFFFAOYSA-N
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Description

7-Hydroxy-2-methyl-4-oxo-4H-1-benzopyran-5-acetic acid is an organic compound belonging to the class of benzopyran derivatives This compound is characterized by its benzopyran core structure, which is a fused ring system consisting of a benzene ring and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-2-methyl-4-oxo-4H-1-benzopyran-5-acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-hydroxycoumarin with methyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by acidification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-2-methyl-4-oxo-4H-1-benzopyran-5-acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 7-oxo-2-methyl-4-oxo-4H-1-benzopyran-5-acetic acid.

    Reduction: Formation of 7-hydroxy-2-methyl-4-hydroxy-4H-1-benzopyran-5-acetic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Hydroxy-2-methyl-4-oxo-4H-1-benzopyran-5-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxy-2-methyl-4-oxo-4H-1-benzopyran-5-acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially modulating their activity. The compound’s structure allows it to interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-2-methyl-4-oxo-4H-1-benzopyran-5-acetic acid is unique due to the presence of both hydroxyl and acetic acid functional groups, which confer distinct chemical reactivity and potential biological activities. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in research and industry.

Properties

CAS No.

94356-34-0

Molecular Formula

C12H10O5

Molecular Weight

234.20 g/mol

IUPAC Name

2-(7-hydroxy-2-methyl-4-oxochromen-5-yl)acetic acid

InChI

InChI=1S/C12H10O5/c1-6-2-9(14)12-7(4-11(15)16)3-8(13)5-10(12)17-6/h2-3,5,13H,4H2,1H3,(H,15,16)

InChI Key

AWGUDSPRBOCEJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(C=C(C=C2O1)O)CC(=O)O

melting_point

263.5 - 265 °C

physical_description

Solid

Origin of Product

United States

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